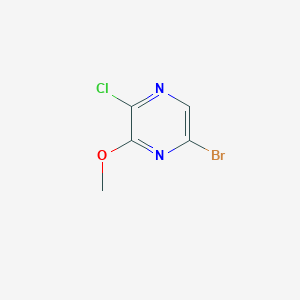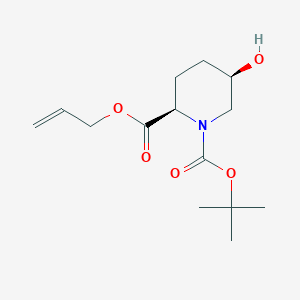
5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the molecular formula C10H8BrFO. It has a molecular weight of 243.08 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrFO/c11-10-7-2-1-3-9 (13)6 (7)4-5-8 (10)12/h4-5H,1-3H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Research on compounds structurally related to "5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one" demonstrates their utility in synthetic chemistry for constructing complex molecular frameworks. For example, the synthesis and reactivity of various bromo- and fluoro-substituted dihydronaphthalenes have been explored for their applications in creating novel organic compounds. These molecules serve as key intermediates in synthesizing polycyclic aromatic hydrocarbons, naphthols, and other functionalized aromatic compounds through palladium-catalyzed coupling reactions, electrophilic substitution, and ring closure mechanisms (Gabbutt et al., 1994; Gilchrist & Summersell, 1988). These methodologies highlight the potential for "this compound" to act as a precursor in synthesizing various organic molecules with significant complexity and diversity.
Material Science and Functional Materials
The structural motifs present in "this compound" and related compounds are of interest in material science, particularly in the development of organic semiconductors, photovoltaic materials, and organic light-emitting diodes (OLEDs). The bromo- and fluoro-substituted naphthalenes are explored for their electronic properties and potential applications in electronic devices due to their ability to facilitate charge transfer and their stability under various conditions (Leroux, Mangano, & Schlosser, 2005). The manipulation of such compounds through synthetic chemistry enables the fine-tuning of electronic properties for specific applications.
Medicinal Chemistry and Drug Design
While the direct application in medicinal chemistry for "this compound" is not explicitly documented, the strategies involving similar fluoro- and bromo-substituted compounds in the synthesis of biologically active molecules are noteworthy. For instance, the development of novel anticancer agents, inhibitors, and other therapeutic agents often involves the strategic incorporation of halogen atoms to improve drug efficacy, selectivity, and metabolic stability (Das, Tang, & Evans, 2012). Therefore, compounds like "this compound" could potentially serve as building blocks in the design and synthesis of new drugs.
Safety and Hazards
The safety information for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
5-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYENTJQOLSXUQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2Br)F)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744315 |
Source


|
| Record name | 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260007-55-3 |
Source


|
| Record name | 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

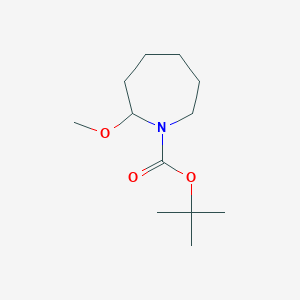


![Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1376864.png)
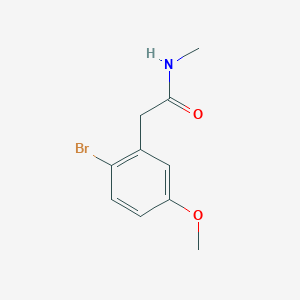
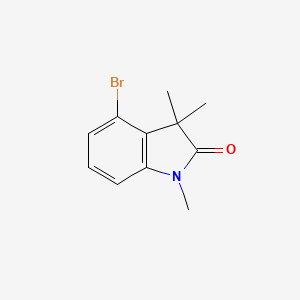
![3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid](/img/structure/B1376872.png)
![2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol](/img/structure/B1376873.png)

